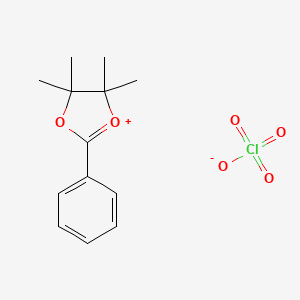
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate is a chemical compound with a unique structure that includes a dioxolane ring and a perchlorate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate typically involves the reaction of 2-phenyl-1,3-dioxolane with a suitable methylating agent under controlled conditions. The reaction is carried out in the presence of a strong acid, such as perchloric acid, to facilitate the formation of the perchlorate salt. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment. Purification steps, such as recrystallization or chromatography, are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dioxolane derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate involves its interaction with molecular targets through its dioxolane ring and perchlorate anion. The compound can form complexes with other molecules, influencing their reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane
Uniqueness
4,4,5,5-Tetramethyl-2-phenyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate is unique due to its specific combination of a dioxolane ring and a perchlorate anion. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
49540-53-6 |
|---|---|
Molekularformel |
C13H17ClO6 |
Molekulargewicht |
304.72 g/mol |
IUPAC-Name |
4,4,5,5-tetramethyl-2-phenyl-1,3-dioxol-1-ium;perchlorate |
InChI |
InChI=1S/C13H17O2.ClHO4/c1-12(2)13(3,4)15-11(14-12)10-8-6-5-7-9-10;2-1(3,4)5/h5-9H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
KIFRHZXWIPUFEF-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(C([O+]=C(O1)C2=CC=CC=C2)(C)C)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)
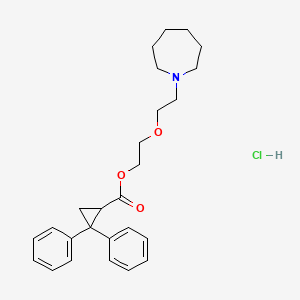
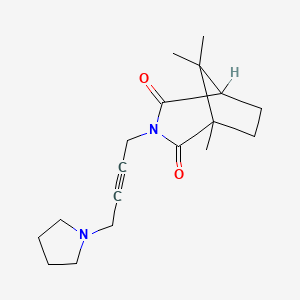
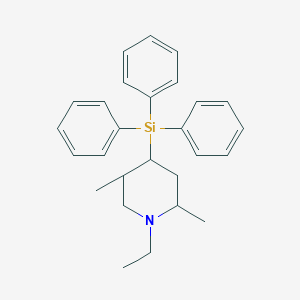
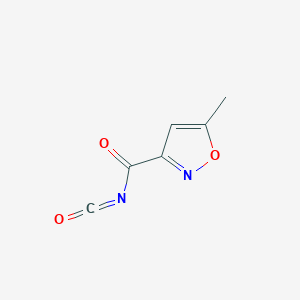
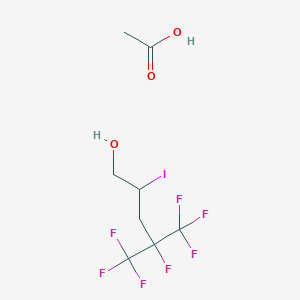

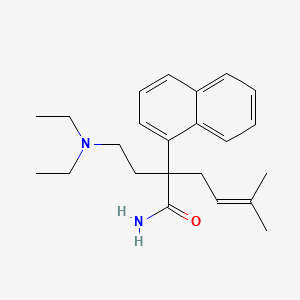

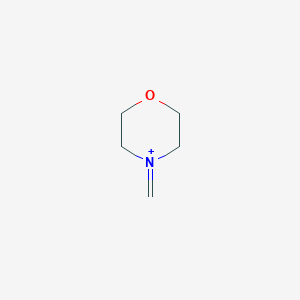
![2,4-Diamino-5-[2-[2-naphthyl]ethyl]quinazoline](/img/structure/B14667323.png)
![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
